

3-Methoxy-5-(trifluoromethyl)phenylboronic acid molecular weight

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Compound of Interest

Compound Name: 3-Methoxy-5-(trifluoromethyl)phenylboronic acid

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An In-depth Technical Guide to **3-Methoxy-5-(trifluoromethyl)phenylboronic acid**

For: Researchers, scientists, and drug development professionals

Abstract

This guide provides a comprehensive technical overview of **3-Methoxy-5-(trifluoromethyl)phenylboronic acid**, a critical reagent in modern organic synthesis. We will delve into its fundamental molecular and physical properties, explore its synthesis and purification, and detail its applications, particularly in the context of drug discovery and development. This document is intended to serve as a practical resource, offering not only established protocols but also the scientific rationale behind methodological choices to empower researchers in their synthetic endeavors.

Introduction: The Strategic Importance of Fluorinated Arylboronic Acids

The introduction of fluorine atoms into organic molecules can profoundly influence their physicochemical properties, often enhancing metabolic stability, membrane permeability, and binding affinity to biological targets.^[1] For this reason, fluorinated building blocks are of paramount importance in medicinal chemistry. Arylboronic acids, as versatile coupling partners

in palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling, provide a powerful platform for the construction of complex molecular architectures.[\[1\]](#)[\[2\]](#)

3-Methoxy-5-(trifluoromethyl)phenylboronic acid combines the advantageous properties of a trifluoromethyl group with the synthetic flexibility of a boronic acid moiety. The electron-withdrawing nature of the trifluoromethyl group enhances the reactivity and selectivity of this reagent in various chemical transformations. This guide will provide an in-depth exploration of this valuable compound.

Core Properties of 3-Methoxy-5-(trifluoromethyl)phenylboronic acid

A thorough understanding of the fundamental properties of a reagent is the bedrock of its effective application.

Molecular Identity and Weight

The molecular weight of a compound is a critical parameter for stoichiometric calculations in chemical reactions.

Property	Value	Source
Molecular Formula	C ₈ H ₈ BF ₃ O ₃	[2] [3] [4]
Molecular Weight	219.95 g/mol	[2] [3] [4]
CAS Number	871332-97-7	[2] [3] [5]
IUPAC Name	[3-methoxy-5-(trifluoromethyl)phenyl]boronic acid	[5]

Physicochemical Characteristics

These properties dictate the handling, storage, and reaction conditions for the compound.

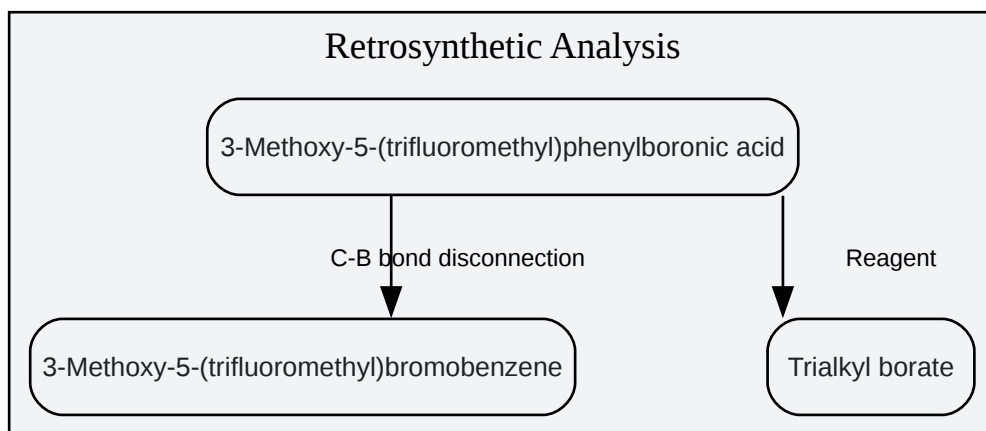
Property	Value	Source
Appearance	White to off-white crystalline powder	[2][3][6]
Melting Point	157-162 °C	[2][3][6]
Solubility	Soluble in organic solvents	[2]
Storage	Store at room temperature	[2]

Synthesis and Purification: A Self-Validating Workflow

The reliable synthesis of high-purity **3-Methoxy-5-(trifluoromethyl)phenylboronic acid** is crucial for its successful application. The following protocol is designed to be a self-validating system, with in-process checks to ensure quality.

Retrosynthetic Analysis

A common and effective approach to the synthesis of arylboronic acids is the reaction of an organolithium or Grignard reagent with a trialkyl borate, followed by acidic workup.



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Caption: Retrosynthetic approach to the target molecule.

Detailed Experimental Protocol

This protocol is adapted from established methods for the synthesis of analogous arylboronic acids.^[7]

Step 1: Lithiation of 1-Bromo-3-methoxy-5-(trifluoromethyl)benzene

- To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, a nitrogen inlet, and a dropping funnel, add 1-bromo-3-methoxy-5-(trifluoromethyl)benzene (1.0 eq) and anhydrous tetrahydrofuran (THF, 10 mL/mmol).
- Cool the solution to -78 °C using a dry ice/acetone bath.
- Slowly add n-butyllithium (1.1 eq, 2.5 M in hexanes) dropwise via the dropping funnel, maintaining the internal temperature below -70 °C.
- Stir the resulting mixture at -78 °C for 1 hour. Causality: This step generates the key aryllithium intermediate. The low temperature is critical to prevent side reactions.

Step 2: Borylation

- To the cold aryllithium solution, add triisopropyl borate (1.5 eq) dropwise, ensuring the temperature remains below -70 °C.
- After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight. Causality: The triisopropyl borate traps the aryllithium to form a boronate ester. The slow warming allows the reaction to proceed to completion.

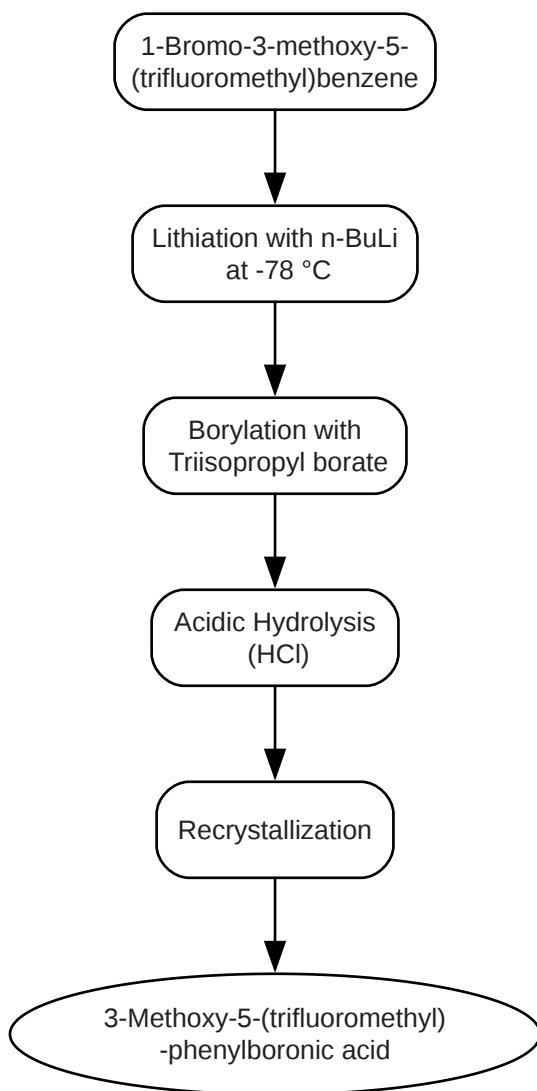
Step 3: Hydrolysis and Work-up

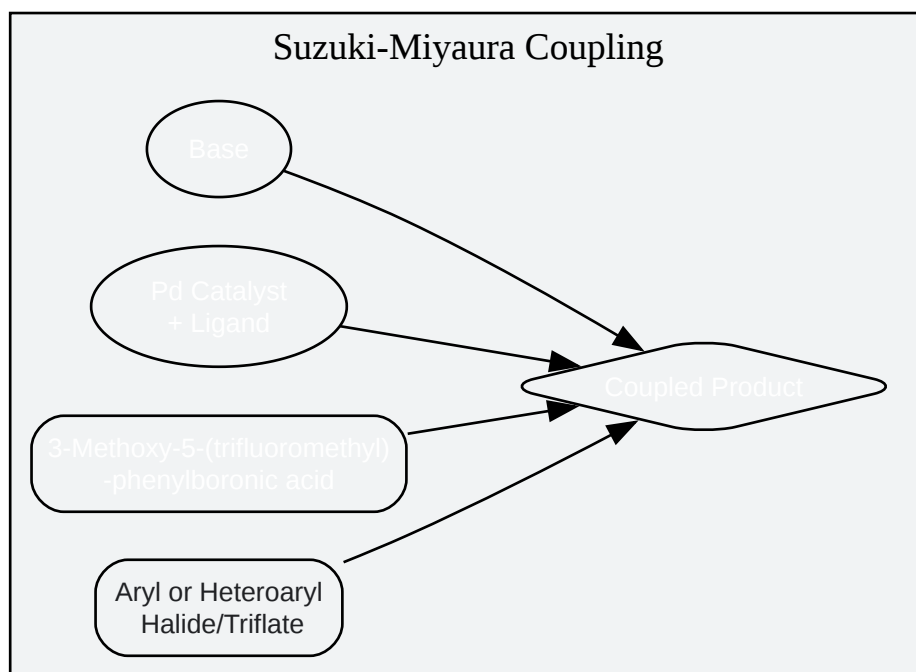
- Cool the reaction mixture to 0 °C in an ice bath and quench by the slow addition of 2 M hydrochloric acid until the pH is ~1-2.
- Stir vigorously for 1 hour. Causality: The acidic workup hydrolyzes the boronate ester to the desired boronic acid.
- Extract the aqueous layer with ethyl acetate (3 x 20 mL/mmol).

- Combine the organic layers and wash with brine (1 x 20 mL/mmol).
- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

Step 4: Purification

- The crude product can be purified by recrystallization from a suitable solvent system, such as a mixture of ethyl acetate and hexanes. Causality: Recrystallization removes impurities, yielding a product of high purity.
- Filter the crystals and dry them under vacuum to yield pure **3-Methoxy-5-(trifluoromethyl)phenylboronic acid**.





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